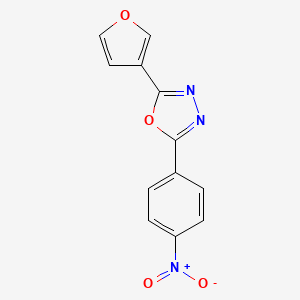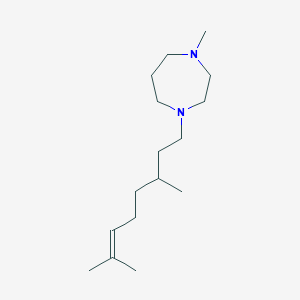
1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane, commonly known as DMDO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDO is a diazepane derivative that has a unique structure and properties that make it an attractive candidate for research.
Mécanisme D'action
DMDO acts as a powerful oxidant due to the presence of a diazepane ring in its structure. It reacts with various functional groups, such as alkenes, alcohols, and amines, to form the corresponding oxidation products. The mechanism of action of DMDO involves the transfer of an oxygen atom from the DMDO molecule to the substrate, leading to the formation of an intermediate that eventually undergoes further oxidation.
Biochemical and physiological effects
DMDO has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways. DMDO has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Avantages Et Limitations Des Expériences En Laboratoire
DMDO has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods without significant degradation. DMDO is also a highly reactive and selective oxidant, making it an ideal reagent for various oxidation reactions. However, DMDO has some limitations, including its high cost and limited availability.
Orientations Futures
DMDO has the potential to be used in various applications, and there are several future directions for research in this area. One possible direction is the development of new synthetic methodologies that use DMDO as a key reagent. Another direction is the exploration of DMDO's potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Additionally, DMDO could be used in the preparation of new functionalized materials with unique properties. Finally, further studies could be conducted to elucidate the mechanism of action of DMDO and its effects on various biological systems.
Conclusion
In conclusion, 1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane is a unique compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DMDO has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. With further research, DMDO has the potential to make significant contributions to various fields, including organic synthesis, material science, and medicinal chemistry.
Méthodes De Synthèse
DMDO is synthesized through a multistep process that involves the reaction of 3,7-dimethyl-6-octen-1-ol with 1,4-diazepane. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out under anhydrous conditions. The resulting DMDO is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
DMDO has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DMDO has been used as a reagent in the synthesis of various natural products and pharmaceuticals. It has also been used as a precursor in the preparation of functionalized materials, such as polymers and dendrimers.
Propriétés
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,16H,5-6,8-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESNNWGBWAOWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
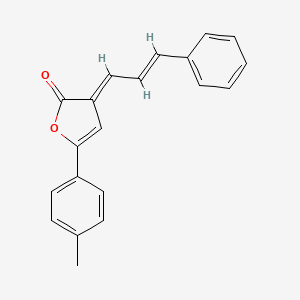
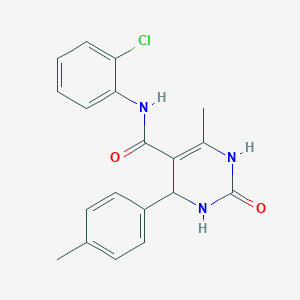
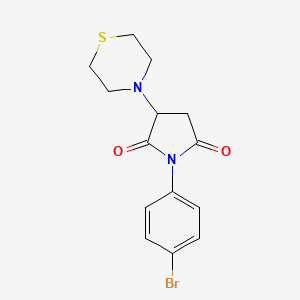
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)

![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
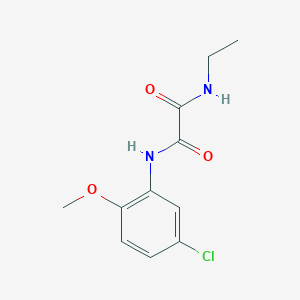
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
